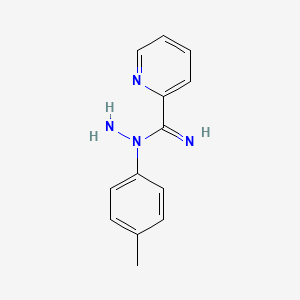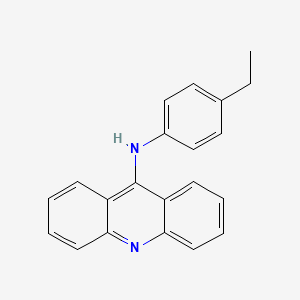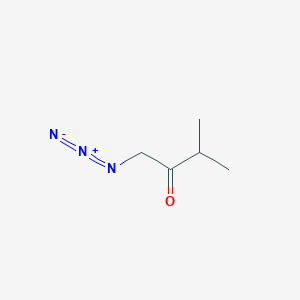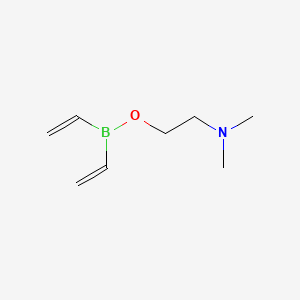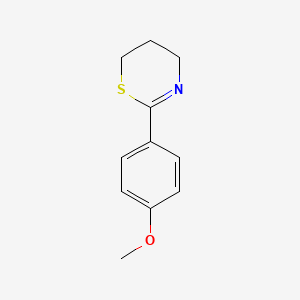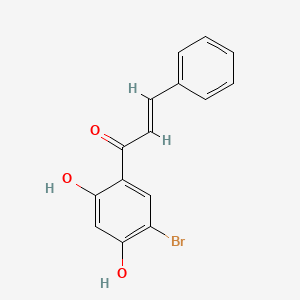
2',4'-Dihydroxy-5'-bromochalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dihydroxy-5’-bromochalcone is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-5’-bromochalcone can be synthesized through an aldol condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 5-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solution at room temperature. The product is then isolated by filtration and purified through recrystallization using ethanol .
Industrial Production Methods
While specific industrial production methods for 2’,4’-Dihydroxy-5’-bromochalcone are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dihydroxy-5’-bromochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted chalcones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in spectrophotometric analysis for detecting metal ions like cobalt and manganese.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies.
Medicine: Potential therapeutic applications due to its biological activities, including anti-cancer properties.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in pharmaceutical production.
Wirkmechanismus
The mechanism of action of 2’,4’-Dihydroxy-5’-bromochalcone involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. It can inhibit enzymes involved in the production of reactive oxygen species and inflammatory mediators, thereby exerting its antioxidant and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,4’-Dihydroxychalcone: Lacks the bromine atom, which may result in different biological activities.
5’-Bromo-2’,4’-dihydroxychalcone: Similar structure but with variations in the position of the bromine atom.
2’,4’-Dihydroxy-3’-methoxychalcone: Contains a methoxy group instead of a bromine atom, leading to different chemical properties.
Uniqueness
2’,4’-Dihydroxy-5’-bromochalcone is unique due to the presence of both hydroxyl and bromine substituents, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
78080-69-0 |
|---|---|
Molekularformel |
C15H11BrO3 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO3/c16-12-8-11(14(18)9-15(12)19)13(17)7-6-10-4-2-1-3-5-10/h1-9,18-19H/b7-6+ |
InChI-Schlüssel |
FYLRKWMCNOXBKR-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



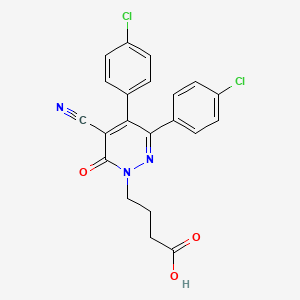

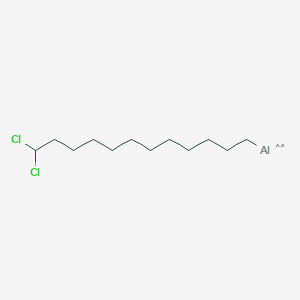
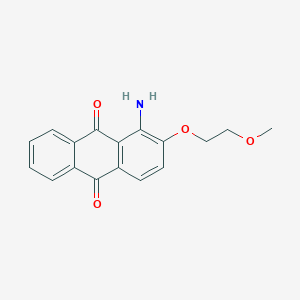
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
